
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of the dichlorophenyl and oxobutyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.
Attachment of the Oxobutyl Group: This can be done through acylation reactions using butyric anhydride or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinedione core or the dichlorophenyl group, potentially leading to the formation of amines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or sedative.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity to these targets.
相似化合物的比较
Similar Compounds
Phenytoin: Another imidazolidinedione derivative used as an anticonvulsant.
Ethosuximide: A succinimide derivative with anticonvulsant properties.
Carbamazepine: A dibenzazepine derivative used to treat epilepsy and neuropathic pain.
Uniqueness
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is unique due to the presence of both the dichlorophenyl and oxobutyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
90815-16-0 |
|---|---|
分子式 |
C13H12Cl2N2O3 |
分子量 |
315.15 g/mol |
IUPAC 名称 |
1-butanoyl-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-2-3-11(18)16-7-12(19)17(13(16)20)10-5-8(14)4-9(15)6-10/h4-6H,2-3,7H2,1H3 |
InChI 键 |
KJMUGIYJZYTJBS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)

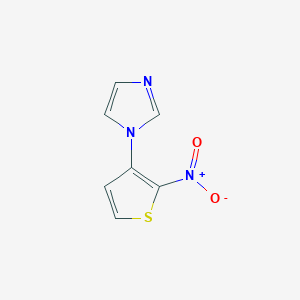
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
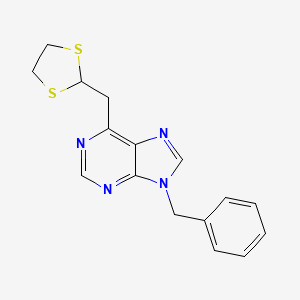
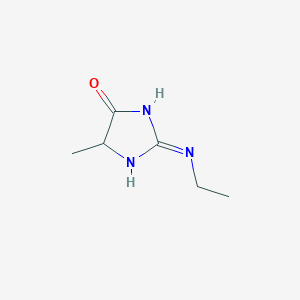
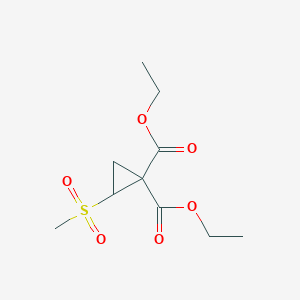
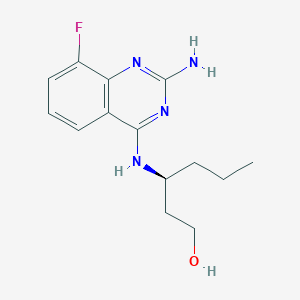
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)
